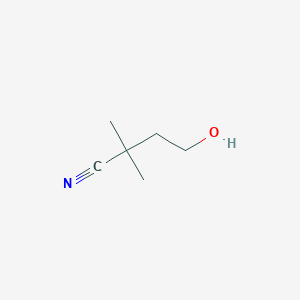

4-Hydroxy-2,2-dimethylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,2-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,5-7)3-4-8/h8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJKJTAFQCZBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107289-41-8 | |

| Record name | 4-hydroxy-2,2-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Mechanistic Investigations of 4 Hydroxy 2,2 Dimethylbutanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. However, the reactivity of the nitrile in 4-Hydroxy-2,2-dimethylbutanenitrile is tempered by the adjacent quaternary carbon, which creates significant steric hindrance.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental reaction that converts the nitrile group into a carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions, proceeding through an amide intermediate. libretexts.orgsavemyexams.com

Alkaline Hydrolysis : Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also results in hydrolysis. In this case, the initial product is the salt of the carboxylic acid (a carboxylate). Subsequent acidification of the mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid, 4-hydroxy-2,2-dimethylbutanoic acid. libretexts.orgsavemyexams.com

The general conditions for these hydrolysis pathways are summarized in the table below.

| Reaction Type | Reagents | Conditions | Products |

| Acid Hydrolysis | Dilute Acid (e.g., HCl) | Heat under reflux | 4-Hydroxy-2,2-dimethylbutanoic acid, Ammonium (B1175870) salt |

| Alkaline Hydrolysis | 1. Aqueous Alkali (e.g., NaOH) 2. Strong Acid (e.g., HCl) | 1. Heat under reflux 2. Acidification | 1. Sodium 4-hydroxy-2,2-dimethylbutanoate, Ammonia 2. 4-Hydroxy-2,2-dimethylbutanoic acid |

Table 1: General Hydrolysis Pathways for this compound.

Reduction Reactions to Amine Moieties

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents. This transformation is a valuable method for synthesizing amines from nitriles. For this compound, reduction of the nitrile moiety yields 4-amino-3,3-dimethylbutan-1-ol. nih.gov

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) Reduction : This is a powerful and frequently used method for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the amine.

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.

The product of this reduction, 4-amino-3,3-dimethylbutan-1-ol, is a useful synthetic intermediate. chemscene.com

| Reaction Type | Reagents | Typical Solvents | Product |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 4-Amino-3,3-dimethylbutan-1-ol |

| Catalytic Hydrogenation | H₂ gas with Metal Catalyst (e.g., Pd, Pt, Ni) | Ethanol, Methanol | 4-Amino-3,3-dimethylbutan-1-ol |

Table 2: General Reduction Reactions for this compound.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. However, for this compound, the significant steric hindrance from the gem-dimethyl groups on the adjacent carbon atom greatly reduces the reactivity of the nitrile toward nucleophilic addition. While reactions with powerful nucleophiles like Grignard reagents can convert nitriles to ketones after hydrolysis, such reactions would be challenging with this specific substrate.

The term "Strecker-type reactions" typically refers to the synthesis of α-aminonitriles from aldehydes or ketones, not a reaction of a pre-existing nitrile. Therefore, it does not apply as a transformation pathway for this compound itself.

Substitution Reactions

Direct nucleophilic substitution at the nitrile carbon, where the –CN group acts as a leaving group, is not a typical or facile reaction pathway. The stability of the carbon-carbon bond and the poor leaving group ability of the cyanide ion prevent such transformations under normal conditions. Reactions involving reagents like thionyl chloride (SOCl₂) would lead to substitution at the hydroxyl group instead.

Reactivity of the Hydroxyl Functional Group

The primary alcohol (–OH) group in this compound is a key site for reactivity, readily undergoing reactions such as esterification and etherification.

Esterification and Etherification Reactions

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. While direct esterification of this compound is feasible, a closely related transformation highlights the reactivity of the hydroxyl group: the esterification of 4-hydroxy-2,2-dimethylbutanoic acid with benzyl (B1604629) bromide to form the corresponding benzyl ester. prepchem.com This reaction demonstrates the accessibility and nucleophilicity of the hydroxyl group in this molecular framework.

Etherification : The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. More specialized methods like the Mitsunobu reaction can also be employed to form ethers under mild conditions. beilstein-journals.org For instance, reacting the alcohol with another alcohol under Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate) or through an oxa-Michael addition can yield complex ethers. beilstein-journals.org

The table below details a specific example of an esterification reaction on a closely related derivative, demonstrating the reactivity of the hydroxyl group.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-hydroxy-2,2-dimethylbutanoic acid, monopotassium salt | Benzyl bromide | Dimethylformamide (DMF) | Room temperature, 18 hours | 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester | 89% | prepchem.com |

Table 3: Example of Esterification of a 4-Hydroxy-2,2-dimethylbutanoic Acid Derivative.

Oxidation Pathways

The oxidation of this compound is significantly hindered by the structural nature of its alcohol group. As a tertiary alcohol, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, a feature that is typically required for standard oxidation mechanisms that proceed via C-H bond cleavage at this position. studymind.co.ukmasterorganicchemistry.com

Under typical laboratory conditions using common oxidizing agents such as potassium dichromate(VII) or pyridinium (B92312) chlorochromate (PCC), tertiary alcohols are generally resistant to oxidation. studymind.co.ukmasterorganicchemistry.comtldl.club Any reaction would necessitate harsh conditions that could lead to the cleavage of carbon-carbon bonds, resulting in degradation of the molecule rather than the formation of a specific oxidized product. The presence of the nitrile group further complicates potential oxidation reactions, as it can also be susceptible to transformation under strongly oxidative or acidic/basic conditions.

Intramolecular Cyclization Potential

In contrast to its resistance to oxidation, this compound possesses significant potential for intramolecular cyclization. This reactivity is driven by the proximity of the hydroxyl and nitrile functional groups, which can react internally to form a stable five-membered ring system. The primary product of this cyclization is a γ-lactone, specifically 5,5-dimethyl-dihydrofuran-2(3H)-one. nih.govwikipedia.org

This transformation typically proceeds via an acid-catalyzed mechanism known as the Pinner reaction. acs.orgnih.gov The reaction can be initiated by various acidic catalysts and conditions. The general propensity for γ-hydroxynitriles to undergo cyclization to form γ-lactones is a well-established synthetic strategy. rsc.org

Table 1: Products of Intramolecular Cyclization

| Starting Material | Product | Product Structure |

| This compound | 5,5-Dimethyl-dihydrofuran-2(3H)-one | (Structure of 5,5-dimethyl-dihydrofuran-2(3H)-one) |

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Proposed Mechanisms

The intramolecular cyclization of this compound to 5,5-dimethyl-dihydrofuran-2(3H)-one is proposed to proceed through a well-established pathway for γ-hydroxynitriles. The most accepted mechanism involves an initial acid-catalyzed activation of the nitrile group, followed by nucleophilic attack by the hydroxyl group. acs.orgnih.gov

The proposed mechanism unfolds as follows:

Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated by an acid catalyst, which significantly increases the electrophilicity of the nitrile carbon.

Intramolecular Nucleophilic Attack: The oxygen atom of the hydroxyl group acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a cyclic intermediate.

Formation of the Cyclic Imidate: The initial cyclic product is a protonated cyclic imidate (also referred to as an imino ether). This intermediate is a key species in the Pinner-type cyclization of hydroxynitriles. acs.orgnih.gov

Hydrolysis to the Lactone: The cyclic imidate is then hydrolyzed. Under aqueous acidic conditions, the imidate is converted to the more stable γ-lactone, with the concurrent release of an ammonium ion.

Theoretical and computational studies on related bicyclic δ-hydroxynitriles have provided insights that support this type of Pinner-type cyclization pathway, highlighting the competition between different possible cyclization modes. acs.orgnih.gov

Role of Intermediates in Product Formation

In some cases, depending on the reaction conditions and the specific substrate, the cyclic imidate can be isolated, although it is often a transient species that readily hydrolyzes to the final lactone product. The rate of hydrolysis of the imidate can be influenced by factors such as the concentration of water and the acidity of the medium.

Table 2: Key Intermediates in the Cyclization of this compound

| Reaction Step | Intermediate | Role |

| Intramolecular Cyclization | Cyclic Imidate | Key ring-closed species formed by nucleophilic attack of the hydroxyl group on the activated nitrile. |

| Hydrolysis | Protonated Lactone | Precursor to the final lactone product following the addition of water to the cyclic imidate. |

The study of cation-controlled cyclizations of γ-hydroxynitriles has also revealed the significant role that the choice of metal counterion can play in directing the stereochemical outcome of the cyclization, although this is more relevant for the formation of more complex polycyclic systems. nih.gov For a simple acyclic substrate like this compound, the formation of the cyclic imidate remains the central mechanistic feature leading to the final lactone product.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification and Adduct Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of 4-Hydroxy-2,2-dimethylbutanenitrile. It provides an exceptionally accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The monoisotopic mass of this compound is 113.08406 Da. uni.lu

HRMS is also instrumental in characterizing various adducts that the molecule can form under different ionization conditions. The formation of these adducts, such as protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and others, provides further confirmation of the molecular weight and can offer insights into the molecule's chemical properties. uni.lu The precise mass measurements of these adducts help to distinguish the target compound from isomers or isobaric impurities.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 114.09134 | 124.7 |

| [M+Na]⁺ | 136.07328 | 133.7 |

| [M-H]⁻ | 112.07678 | 124.7 |

| [M+NH₄]⁺ | 131.11788 | 144.9 |

| [M+K]⁺ | 152.04722 | 133.4 |

| [M+H-H₂O]⁺ | 96.081320 | 114.6 |

| [M+HCOO]⁻ | 158.08226 | 142.6 |

| [M+CH₃COO]⁻ | 172.09791 | 181.6 |

Data sourced from PubChemLite. uni.lu

The study of adducts is particularly relevant in complex biological or environmental samples, where interactions with various ions can occur. For instance, the detection of specific adducts can aid in the identification of metabolites of this compound in biological systems. sfrbm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. hyphadiscovery.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns confirm the arrangement of protons. For instance, the protons of the two methyl groups at the C2 position are expected to appear as a singlet, while the protons of the methylene (B1212753) groups and the hydroxyl group will exhibit characteristic shifts and multiplicities, confirming the connectivity of the carbon skeleton. jchps.com The hydroxyl proton signal is typically observed between δ 1.5–2.0 ppm, while the nitrile group influences the chemical shift of nearby protons, which are often found between δ 2.5–3.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts, which are indicative of their bonding and hybridization state. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing definitive proof of the molecule's structure. hyphadiscovery.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound. nih.gov A common method involves using a C18 column with a suitable mobile phase to separate the compound from any impurities. The retention time of the main peak, compared to a reference standard, confirms the compound's identity, while the peak area provides a quantitative measure of its purity. HPLC coupled with mass spectrometry (LC-MS) offers a powerful combination for both separation and identification. nih.gov

Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time is a key parameter for identification. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any volatile impurities by comparing their mass spectra to spectral libraries. wm.edu For compounds with high polarity, derivatization may be employed to increase their volatility and improve separation. nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound. youtube.com These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band around 2200-2260 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comjasco-global.com The nitrile group, due to its polarizability, often gives a strong and sharp Raman signal. Raman spectroscopy can be particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer. horiba.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and offering insights into its molecular structure. jasco-global.comspectroscopyonline.com

Computational and Theoretical Investigations of 4 Hydroxy 2,2 Dimethylbutanenitrile

Quantum Chemical Methodologies for Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Quantum chemical methods are employed to solve the Schrödinger equation, providing insights into the distribution of electrons and their energy levels. taylor.edu

Two primary approaches in quantum chemistry are wave function theory (WFT) and density functional theory (DFT). taylor.edu WFT methods, such as Hartree-Fock (HF) and more advanced techniques like Complete Active Space Second-order Perturbation Theory (CASPT2), focus on approximating the many-electron wave function. taylor.edumolcas.org DFT, on the other hand, calculates the total electron density to determine the molecule's properties. taylor.edu

For 4-Hydroxy-2,2-dimethylbutanenitrile, DFT methods, particularly with hybrid functionals like B3LYP, are often a starting point due to their balance of computational cost and accuracy. These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Other elucidated properties include the dipole moment, which explains the molecule's polarity, and the distribution of atomic charges, which can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes based on typical computational results for similar organic molecules.

| Property | Calculated Value (DFT/B3LYP/6-31G*) | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Dynamics for Conformational and Intermolecular Interactions

Molecules are not static; they are flexible and can adopt various three-dimensional shapes, or conformations. Molecular modeling techniques are used to explore the potential energy surface of this compound to identify its most stable conformations. nih.gov

Conformational analysis involves systematically rotating the single bonds within the molecule—specifically the C-C and C-O bonds of the hydroxyethyl (B10761427) group—and calculating the energy of each resulting geometry. This process reveals the low-energy conformers that are most likely to exist at a given temperature. The presence of bulky gem-dimethyl groups significantly restricts the rotational freedom, influencing the preferred spatial arrangement. acs.org

Furthermore, molecular dynamics (MD) simulations can model the molecule's behavior over time. In MD, the forces on each atom are calculated, and Newton's laws of motion are used to simulate atomic movements. When simulating this compound in a solvent like water, MD can reveal crucial details about intermolecular interactions. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen of the nitrile (-CN) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. ontosight.ai These simulations help in understanding solubility and how the molecule interacts with biological targets or other chemical species in a solution.

Table 2: Relative Energies of Different Conformations of this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (HO-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | Potential for intramolecular hydrogen bonding between -OH and the nitrile nitrogen. |

| 2 | 180° (anti) | +1.5 | Extended conformation with minimal steric hindrance but no intramolecular H-bond. |

| 3 | ~120° (eclipsed) | +4.2 | High-energy state due to steric clash. |

Spectroscopic Property Calculations and Correlation with Experimental Data

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental results to confirm its structure. researchgate.net

By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, theoretical spectra would show characteristic peaks for the O-H stretch (around 3400-3600 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), and various C-H stretches and bends. scifiniti.com Comparing the calculated frequencies (often scaled by a factor to correct for systematic errors) with an experimental spectrum is a powerful way to validate the computed structure. scifiniti.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These theoretical shifts provide a direct comparison to experimental NMR data, aiding in the assignment of signals to specific atoms in the molecule and confirming its connectivity and 3D structure.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3445 | Hydroxyl group stretch |

| ν(C-H) | 2980 | 2975 | Methyl group asymmetric stretch |

| ν(C≡N) | 2255 | 2250 | Nitrile group stretch |

| δ(C-H) | 1460 | 1462 | Methyl/Methylene (B1212753) group bending |

| ν(C-O) | 1050 | 1048 | C-O single bond stretch |

Mechanistic Modeling of Reaction Pathways and Energetic Profiles

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can understand how reactants are converted into products, identify any intermediate species, and determine the energy barriers that control the reaction rate. nih.gov

For example, the synthesis of this compound could be modeled. One plausible route is the reaction of an epoxide with a cyanide source. Computational modeling can map the potential energy surface for this reaction, locating the transition state (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction's feasibility and speed. nih.gov

Similarly, the decomposition or further reaction of the molecule, such as the hydrolysis of the nitrile group to a carboxylic acid, can be studied. By calculating the energetic profiles for different potential pathways, chemists can predict which reaction is more likely to occur under specific conditions. These models can also reveal the role of catalysts by showing how they lower the activation energy of a reaction. acs.org

Table 4: Calculated Energetic Profile for a Hypothetical Reaction of this compound (Illustrative Data) This table presents hypothetical data for the acid-catalyzed hydrolysis of the nitrile group.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Nitrile + H₃O⁺) | 0.0 | Starting materials |

| Transition State 1 | +22.5 | Activation energy for the initial protonation and water attack. |

| Intermediate (Amide) | -5.0 | A stable intermediate formed during the reaction. |

| Transition State 2 | +18.0 | Activation energy for the hydrolysis of the amide intermediate. |

| Products (Carboxylic Acid + NH₄⁺) | -15.0 | Final products of the hydrolysis. |

Future Directions and Interdisciplinary Research Perspectives

Integration with Flow Chemistry and Sustainable Synthesis Practices

The integration of flow chemistry represents a significant leap forward in the synthesis of 4-Hydroxy-2,2-dimethylbutanenitrile, offering enhanced efficiency, safety, and sustainability compared to traditional batch processes. mdpi.comresearchgate.netnih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comumontreal.caflinders.edu.au The small reactor volumes in flow chemistry setups enhance heat and mass transfer, which is particularly advantageous for managing exothermic reactions and improving process safety. mdpi.comflinders.edu.au

Future research will likely focus on developing end-to-end continuous processes for the synthesis of this compound. This could involve the seamless integration of multiple reaction steps, including the initial formation of the cyanohydrin and subsequent purification stages, all within a closed-loop system. mdpi.comflinders.edu.au Such integrated systems would minimize waste, reduce the need for manual handling of intermediates, and allow for real-time monitoring and optimization of the production process. flinders.edu.au

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Safety | Minimized risk due to small reaction volumes and better heat dissipation. |

| Improved Yield and Purity | Precise control over reaction parameters leads to fewer byproducts. |

| Scalability | Easier to scale up production by running the system for longer durations. |

| Automation | Allows for continuous operation with minimal manual intervention. |

| Sustainability | Reduced solvent and energy consumption; potential for catalyst recycling. |

Exploration of Bio-inspired Synthetic Routes

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. The exploration of bio-inspired synthetic routes for this compound is a promising area of future research. This approach involves the use of enzymes or whole-cell biocatalysts to perform key chemical transformations, often with high selectivity and under mild reaction conditions.

One potential bio-inspired route could involve the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones to produce chiral cyanohydrins. While the substrate scope of naturally occurring HNLs might not directly accommodate the precursor to this compound, protein engineering and directed evolution techniques could be employed to tailor the enzyme's active site for this specific transformation. This would enable the enantioselective synthesis of chiral derivatives of the target molecule, which could have applications in pharmaceuticals and fine chemicals.

Another avenue of exploration is the use of engineered metabolic pathways in microorganisms to produce the precursor alcohol or the final nitrile product. This would involve the design and implementation of novel biosynthetic pathways that are not found in nature. While this is a long-term vision, the advancements in synthetic biology and metabolic engineering make it an increasingly feasible goal.

Table 2: Comparison of Conventional and Bio-inspired Synthesis

| Aspect | Conventional Synthesis | Bio-inspired Synthesis |

| Catalyst | Often metal-based or chemical catalysts | Enzymes or whole-cell biocatalysts |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) |

| Selectivity | Can be low, leading to byproducts | Often high (regio-, stereo-, enantio-selectivity) |

| Sustainability | Can generate significant waste | Generally more environmentally friendly |

New Frontiers in Derivatization and Functionalization Strategies

The functional groups present in this compound, a hydroxyl group and a nitrile group, offer a versatile platform for a wide range of chemical modifications. Future research will undoubtedly focus on exploring new frontiers in the derivatization and functionalization of this molecule to create novel compounds with tailored properties.

The nitrile group can be transformed into a variety of other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up possibilities for the synthesis of new polymers, pharmaceuticals, and agrochemicals. The development of novel catalytic systems for these transformations that are more efficient and selective will be a key research focus.

The hydroxyl group can also be a site for further functionalization. It can be oxidized to a ketone, or converted to esters or ethers. These modifications can be used to fine-tune the physicochemical properties of the molecule, such as its solubility, volatility, and biological activity. The strategic combination of modifications at both the nitrile and hydroxyl groups will allow for the creation of a diverse library of new compounds based on the this compound scaffold.

Recent advancements in derivatization techniques, such as those used for the analysis of neurotransmitters, could also be applied to this compound to enhance its detection and characterization in complex matrices. bu.edu

Theoretical Advancements Guiding Experimental Research

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. elixirpublishers.com In the context of this compound, theoretical advancements are expected to play a crucial role in guiding and accelerating experimental research.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. scifiniti.comfrontiersin.org This information can provide valuable insights into its chemical behavior and help in the design of new reactions and catalysts. For example, computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the development of new functionalization strategies.

Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological receptors. This can be particularly useful in understanding its behavior in different environments and in designing derivatives with specific binding properties.

Furthermore, computational tools can be used to screen virtual libraries of potential derivatives of this compound for desired properties, such as drug-likeness or material performance. frontiersin.orgresearchgate.net This in silico screening can help to prioritize synthetic targets and reduce the time and cost associated with experimental research. The synergy between theoretical predictions and experimental validation will be a key driver of innovation in the field of this compound research.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-2,2-dimethylbutanenitrile, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of this compound can be achieved via cyanohydrin formation from 2,2-dimethyl-3-oxobutanal using HCN or acetone cyanohydrin as a cyanide source. Key parameters include:

- Catalyst Selection : Use of mild bases (e.g., NaHCO₃) to avoid decomposition .

- Temperature Control : Maintain 0–5°C to suppress side reactions like hydrolysis of the nitrile group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure improves yield (>70%).

- Analytical Validation : Confirm purity via NMR (¹H, ¹³C) and GC-MS to detect residual starting materials .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

Q. How does the reactivity of this compound compare to analogous nitriles in nucleophilic addition reactions?

Methodological Answer: The steric hindrance from the 2,2-dimethyl group reduces reactivity in nucleophilic additions compared to linear nitriles (e.g., acrylonitrile). Experimental strategies include:

- Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the nitrile group, enhancing electrophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Grignard or organolithium reactions .

- Kinetic Monitoring : Track reaction progress via in situ IR to optimize stoichiometry and avoid over-addition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer: Discrepancies arise due to differing experimental setups. A systematic approach includes:

- Controlled Degradation Studies :

- Statistical Analysis :

- Mechanistic Probes :

- Use isotopic labeling (¹⁸O in H₂O) to trace hydroxyl group participation in hydrolysis pathways .

Q. What experimental designs are recommended for optimizing this compound as a chiral building block in asymmetric synthesis?

Methodological Answer:

- Stereochemical Control :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in aldol or Mannich reactions .

- Dynamic Kinetic Resolution :

- Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% ee in kinetic resolutions .

- Computational Modeling :

Q. How can researchers assess the environmental fate of this compound in aqueous systems?

Methodological Answer:

- Biodegradation Studies :

- Photolysis Experiments :

- Exclude/UV-filter sunlight in control setups to isolate hydrolysis vs. photodegradation contributions .

- Ecotoxicity Profiling :

- Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays to quantify ecological risks .

Q. What strategies mitigate byproduct formation during the large-scale purification of this compound?

Methodological Answer:

- Distillation Optimization :

- Crystallization Protocols :

- Process Analytics :

- Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time impurity tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.